

Application Notes and Protocols: Storage, Handling, and Stability of Heat-Stable Carbetocin

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Compound Focus: Carbetocin

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Introduction

Postpartum haemorrhage (PPH) remains a leading cause of maternal mortality globally, with the majority of deaths occurring in low- and middle-income countries (LMICs) where healthcare infrastructure is often fragile [1]. The effectiveness of standard uterotonics like **oxytocin** is frequently compromised in these settings due to their dependency on continuous **cold-chain storage** (2-8°C) to maintain potency, a requirement that is often unmet in tropical climates and regions with unreliable electricity [1] [2] [3].

Heat-stable carbetocin (HSC), a long-acting synthetic analogue of oxytocin, has been developed to address this critical limitation. Its defining characteristic is the ability to remain stable and potent at high ambient temperatures for extended periods, bypassing the need for refrigeration from the point of manufacture to the point of use [3] [4]. These application notes provide detailed protocols on the storage, handling, and stability assessment of HSC, intended for researchers, scientists, and drug development professionals involved in maternal health product development and implementation.

Formulation Composition and Stability Characteristics

The heat-stable formulation of **carbetocin** differs from the conventional refrigerated formulation primarily in its excipients, which are optimized to confer stability under stressful thermal conditions [2] [3]. The table below details the composition of the heat-stable formulation.

Table 1: Composition of the Heat-Stable Carbetocin Formulation (0.1 mg/mL) [3]

Component	Quantity	Function
Carbetocin	0.100 mg/mL	Active Pharmaceutical Ingredient (API)
Succinic Acid	1.19 mg/mL	Buffer agent
Sodium Hydroxide 2N	to pH 5.45	pH adjustment
Mannitol	47.0 mg/mL	Isotonicity agent
L-Methionine	1.00 mg/mL	Antioxidant
Water for Injection	1.0 mL	Solvent

The stability profile of this formulation has been rigorously tested under various conditions as defined by the International Conference on Harmonisation (ICH) guidelines for climate zone IV. The table below summarizes the quantitative stability data.

Table 2: Stability Profile of Heat-Stable Carbetocin Under Various Conditions [3] [5]

Storage Condition	Temperature / Relative Humidity	Demonstrated Stability Duration	Purity Maintained
Long-term	30°C / 75% RH	Minimum of 3 years	≥ 95%
Accelerated	40°C / 75% RH	6 months	≥ 95%
Intermediate	50°C	3 months	≥ 95%
Extreme Heat	60°C	1 month	≥ 95%

Storage Condition	Temperature / Relative Humidity	Demonstrated Stability Duration	Purity Maintained
Photostability	As per ICH Q1B	Not sensitive	-
Freeze-Thaw	Multiple cycles	Not sensitive	-

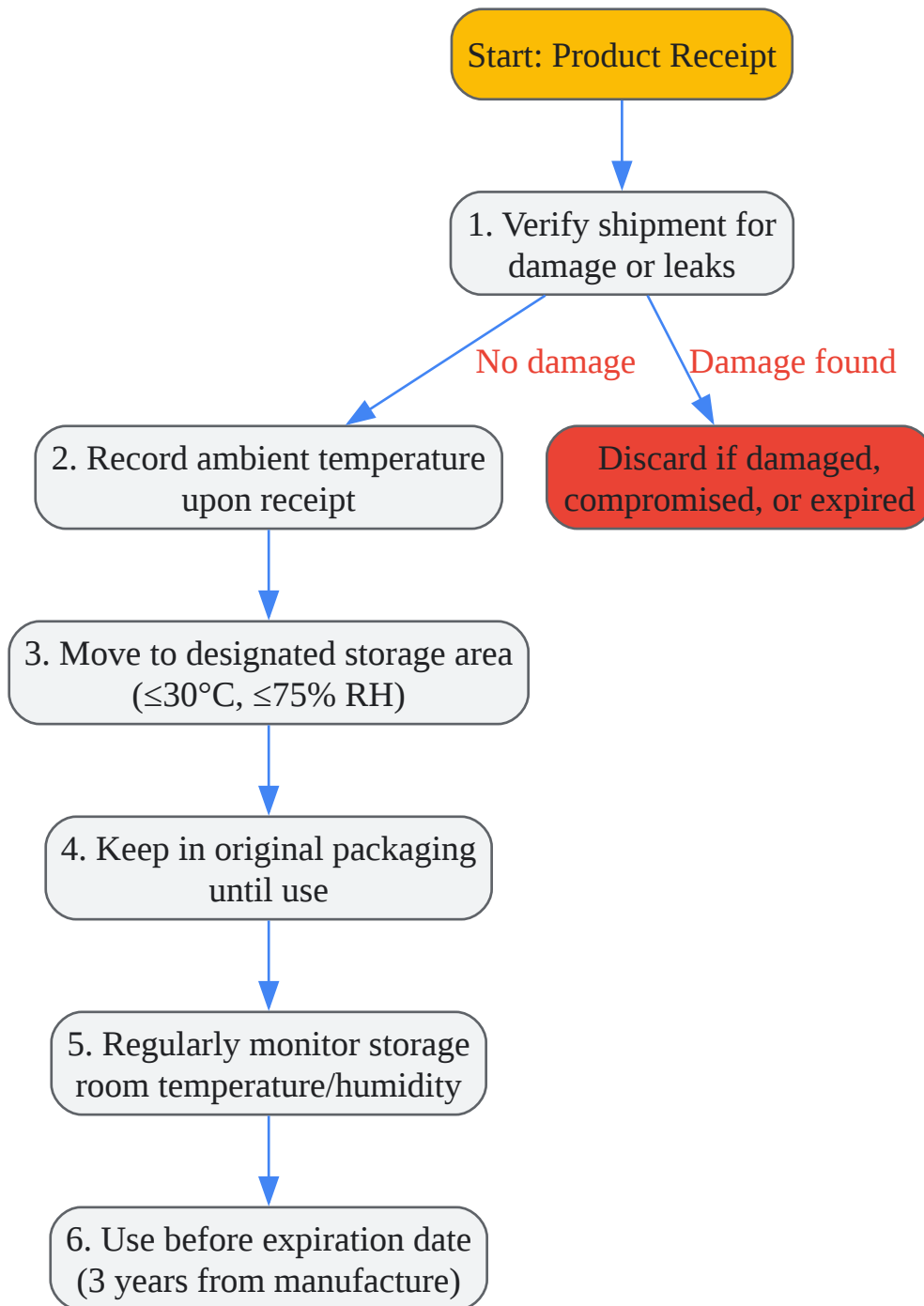
Recommended Storage and Handling Protocols

Storage Conditions

- **Primary Condition:** The product should be stored below **30°C** [6] [7]. This allows for storage at typical ambient room temperature in most global regions.
- **Humidity Control:** The recommended maximum relative humidity is **75%** [3]. Products should be kept in their original packaging to minimize moisture exposure.
- **Shelflife:** When stored under the conditions above ($\leq 30^{\circ}\text{C}/75\% \text{ RH}$), the product has a demonstrated shelf life of **at least 36 months** from the date of manufacture [2] [3].

Handling and Distribution

The following workflow outlines the key steps for handling and distributing heat-stable **carbetocin**:

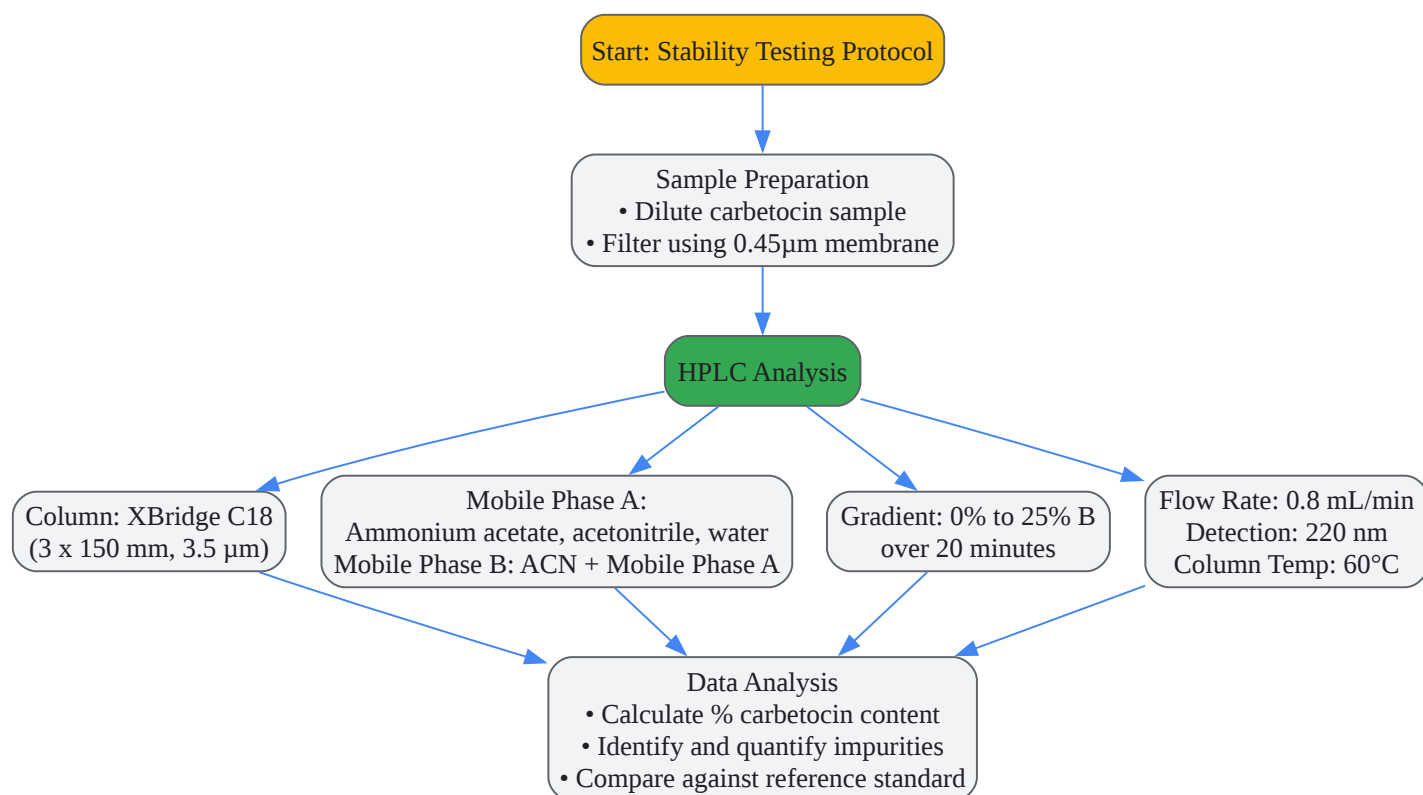


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Experimental Protocols for Stability Assessment

The stability of the heat-stable **carbetocin** formulation is verified using High-Performance Liquid Chromatography (HPLC) to quantify the active ingredient and detect degradation impurities. The following

workflow outlines the key experimental steps:



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Detailed HPLC Methodology [3]

- **Apparatus:** Alliance HPLC System (Waters)
- **Column:** XBridge C18 (3.0 x 150 mm, 3.5 µm particle size)
- **Mobile Phase A:** Prepare by mixing 0.30 g of ammonium acetate with 380 mL of acetonitrile and approximately 1000 mL of purified water in a 2000 mL volumetric flask. Add 8 mL of PIC B-8 Low UV reagent and dilute to volume with purified water.
- **Mobile Phase B:** 1:1 (v/v) mixture of Mobile Phase A and acetonitrile.
- **Chromatographic Conditions:**

- **Flow Rate:** 0.8 mL/min
- **Column Temperature:** 60°C
- **Detection Wavelength:** 220 nm
- **Injection Volume:** 40 µL
- **Gradient Program:** Linear gradient from 0% to 25% Mobile Phase B over 20 minutes.
- **System Suitability:** A **carbetocin** standard spiked with known related impurities should demonstrate baseline resolution ($R_s \geq 2.0$) for all peaks.

Forced Degradation Studies

To validate the stability-indicating ability of the HPLC method, forced degradation studies should be conducted.

- **Acidic/Basic Hydrolysis:** Expose the formulation to 0.1M HCl and 0.1M NaOH at room temperature for several hours, then neutralize and analyze.
- **Oxidative Stress:** Treat with hydrogen peroxide (e.g., 0.1-0.3% concentration) and analyze.
- **Thermal Stress:** Store samples at elevated temperatures (e.g., 50°C, 60°C) for defined periods and analyze for degradation products like **[Asp⁵]carbetocin** and **carbetocin sulfoxides** [3].

Comparison with Oxytocin and Clinical Implications

Table 3: Critical Comparison: Heat-Stable Carbetocin vs. Oxytocin [1] [6] [7]

Parameter	Oxytocin	Heat-Stable Carbetocin
Storage Temperature	2°C to 8°C (refrigeration) [1]	Up to 30°C (ambient) [6] [7]
Thermal Stability	Loses potency in tropical climates without reliable cold chain [1] [2]	Stable for ≥ 3 years at 30°C/75% RH [3]
Half-Life	1-6 minutes [7]	~40 minutes [7]
Duration of Action	Shorter duration (~30-60 mins) [7]	Prolonged duration (4-6 hours) [8]
Clinical Indications	PPH prevention & treatment; labour induction/augmentation [6] [7]	PPH prevention only [6] [7]

Parameter	Oxytocin	Heat-Stable Carbetocin
Key Limitation Addressed	N/A	Overcomes cold-chain dependency, reduces drug wastage

Conclusions and Best Practices

The development of heat-stable **carbetocin** represents a significant advancement in global maternal health, particularly for resource-limited settings. Its thermostability directly addresses the critical challenge of cold-chain failure that undermines the efficacy of oxytocin [1]. For researchers and healthcare policymakers, the following best practices are recommended:

- **Appropriate Use:** It is critical to note that HSC is indicated **only for the prevention of PPH** and must **not** be used for labor induction or augmentation, or for the treatment of established PPH [6] [7].
- **Regulatory and Implementation Support:** The inclusion of HSC in the WHO Model List of Essential Medicines (2019) and its prequalification (2022) facilitate national registration and procurement [1] [8]. Successful implementation in LMICs has been achieved through WHO policy updates, pooled procurement, and comprehensive training of frontline health workers [1].
- **Future Directions:** Ongoing efforts should focus on further optimizing peptide synthesis to reduce manufacturing costs, ensuring robust supply chains, and continuing pharmacovigilance to monitor long-term safety and effectiveness in diverse field conditions [8].

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